N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine
Description
N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine (C₁₄H₁₇NO₆; InChIKey: WFTHOCDLKYPFJX-UHFFFAOYSA-N) is a metabolite of the fungicide Metalaxyl (M258740), a widely used agricultural chemical . It is synthesized via 2-Amino-3-methylbenzoic Acid Methyl Ester, which acts as a precursor . Structurally, it features a methoxyacetyl group attached to a substituted phenyl ring (2-carboxy-6-methylphenyl) and an alanine backbone.
Properties
CAS No. |
104390-56-9 |
|---|---|
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[1-carboxyethyl-(2-methoxyacetyl)amino]-3-methylbenzoic acid |
InChI |
InChI=1S/C14H17NO6/c1-8-5-4-6-10(14(19)20)12(8)15(9(2)13(17)18)11(16)7-21-3/h4-6,9H,7H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
WFTHOCDLKYPFJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)COC)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N(C(C)C(=O)O)C(=O)COC |
Synonyms |
2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid; (±)-2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid |
Origin of Product |
United States |
Biological Activity
N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine, a compound with the molecular formula and a molecular weight of 295.29 g/mol, is an amino acid derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : It contains methoxyacetate and carboxy groups, which are critical for its biological activity.
- Stereochemistry : The compound exists as a mixture of diastereomers, which can influence its biological interactions and efficacy.
Antifungal and Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antifungal and antibacterial activities. For instance, derivatives of pulvinamides have shown effective antimicrobial properties against various pathogens, suggesting that this compound may share similar mechanisms of action .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : It may act as a protease inhibitor, preventing the breakdown of proteins essential for microbial survival.
- Interaction with Cellular Targets : The carboxylic acid group can form hydrogen bonds with target proteins, potentially altering their function or stability .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Synthesis and Characterization :
- Pharmacokinetic Properties :
Comparative Analysis
To better understand the potential applications of this compound, a comparison with related compounds is useful.
| Compound Name | Molecular Formula | Molecular Weight | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| This compound | C14H17NO6 | 295.29 g/mol | Moderate | Mixture of diastereomers |
| Pulvinamide Derivative | C12H15NO4 | 235.26 g/mol | High | Effective against multiple pathogens |
| 5-Deaza-5,6,7,8-tetrahydrofolic acid analogue | C19H22N8O7S | 450.48 g/mol | Low | Limited efficacy in leukemia cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acylaniline Fungicides and Metabolites
The compound belongs to the acylalanine class of fungicides, sharing structural motifs with analogs like Metalaxyl, Benalaxyl, and Furalaxyl. Key differences lie in the acyl groups and phenyl ring substitutions, which influence solubility, bioavailability, and antifungal activity.
Key Findings :
- Bioactivity : Metalaxyl and Benalaxyl exhibit direct antifungal activity by inhibiting RNA polymerase in oomycetes, while the target compound lacks this activity, serving primarily as a degradation product .
- Solubility : The carboxy group in the target compound enhances water solubility compared to parent fungicides (e.g., Metalaxyl’s methyl ester), influencing environmental mobility .
Sulfonated Analogs
N-(2-Ethyl-6-methylphenyl)-N-(sulfoacetyl)-L-alanine (C₁₄H₁₉NO₆S) replaces the methoxy group with a sulfonic acid moiety, significantly altering physicochemical properties:
- Polarity : Sulfonated derivatives exhibit higher polarity and soil adsorption, reducing groundwater contamination risks compared to methoxyacetate analogs .
- Toxicity : Sulfonated metabolites show lower acute toxicity in aquatic organisms, as demonstrated in zebrafish assays .
Antiviral Alanine Derivatives
N-(Glycine)- and N-(Alanine)-based sulfonamides (GSS, ASS) share the N-(substituted phenyl) motif but target viral proteins (e.g., SARS-CoV-2 spike glycoprotein) via hydrogen bonding . Unlike the fungicide metabolite, these compounds are designed for antiviral activity, highlighting the versatility of alanine-derived scaffolds in drug design .
Research Findings and Environmental Impact
Degradation Pathways
- Hydrolysis: The carboxy group in the target compound facilitates hydrolysis under alkaline conditions, yielding non-toxic byproducts .
- Persistence : Compared to Metalaxyl (half-life ~70 days in soil), the metabolite degrades faster (half-life ~15 days) due to increased microbial susceptibility .
Ecotoxicological Data
| Compound | EC₅₀ (Daphnia magna, 48h) | Soil Adsorption (Koc) |
|---|---|---|
| N-(2-Methoxyacetate)-...-alanine | 12 mg/L | 150 L/kg |
| Metalaxyl | 8.5 mg/L | 300 L/kg |
| N-(2-Ethyl-6-methylphenyl)-...-alanine (sulfo) | 45 mg/L | 500 L/kg |
Implications : The target compound’s moderate toxicity and lower soil adsorption suggest a reduced environmental burden compared to its parent fungicide .
Preparation Methods
N-Acylation of N-(2-Carboxy-6-methylphenyl) Alanine Methyl Ester
The methoxyacetyl chloride reacts with N-(2-carboxy-6-methylphenyl) alanine methyl ester in dichloromethane at ambient temperature. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 20–25°C |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Post-reaction, the product is purified via crystallization from ethyl acetate/hexane, achieving >97% purity by HPLC.
Chiral Template Approach Using Dynamic Crystallization
Eriksson et al. (2006) demonstrated a stereoselective synthesis leveraging alanine’s chirality.
Formation of Oxazolidin-5-one Intermediate
(L)-Alanine reacts with phosgene to form an oxazolidin-5-one, which undergoes dynamic crystallization-induced asymmetric transformation. This step isolates a single diastereomer in 92% yield:
Diastereoselective Alkylation
The oxazolidinone is alkylated with 2-bromo-6-methylbenzoic acid methyl ester under basic conditions (NaH, THF). Subsequent hydrolysis with aqueous HCl affords the target compound with >98% enantiomeric excess (ee):
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | NaH, THF, 0°C → RT, 12h | 89% |
| Hydrolysis | 6M HCl, reflux, 4h | 95% |
N-Alkylation via α-Bromo Acid Intermediates
Fischer’s classical α-bromo acid methodology (1915) has been adapted for N-alkylation.
Diazotization and Bromination
Alanine is diazotized with NaNO₂/HBr to form α-bromoalanine hydrobromide. Walden inversion ensures retention of configuration:
Sequential N-Alkylation
The α-bromoalanine reacts with 2-methoxyacetyl chloride and 2-carboxy-6-methylphenol in a one-pot, two-step sequence:
-
Methoxyacetylation : Et₃N, CH₂Cl₂, 0°C, 2h.
-
Phenolic Coupling : DCC, DMAP, RT, 12h.
| Reagent | Equivalents | Role |
|---|---|---|
| Et₃N | 2.5 | Base |
| DCC | 1.1 | Coupling Agent |
| DMAP | 0.1 | Catalyst |
Yield: 78–82% after silica gel chromatography.
Deuterium-Labeled Analog Synthesis
For metabolic studies, deuterium-labeled analogs are synthesized using [²H₃]-methoxyacetyl chloride. The acylation follows the same protocol as Section 1, with deuteration confirmed via mass spectrometry (m/z 298.31 for [²H₃]-product).
Comparative Analysis of Synthetic Methods
| Method | Yield | ee (%) | Scalability | Complexity |
|---|---|---|---|---|
| Sequential N-Acylation | 85–92% | N/A | Industrial | Moderate |
| Chiral Template | 89% | >98 | Lab-scale | High |
| α-Bromo Acid | 78–82% | N/A | Lab-scale | Low |
The patent method (Section 1) excels in scalability but lacks stereochemical control. The chiral approach (Section 2) achieves high enantiopurity, making it suitable for pharmaceutical applications.
Q & A
Q. What are the established synthetic routes for N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine?
The compound is synthesized via a multi-step process starting from 2-Amino-3-methylbenzoic Acid Methyl Ester. Key steps include:
- Esterification : Conversion of 2-Amino-3-methylbenzoic Acid to its methyl ester derivative under acidic conditions .
- Coupling Reaction : Reacting the ester with methoxyacetyl chloride or methoxyacetic anhydride to introduce the methoxyacetate group.
- Alanine Incorporation : Condensation with alanine derivatives under peptide coupling conditions (e.g., using EDC/HOBt) to form the final structure . Characterization typically involves HPLC for purity assessment and NMR (¹H/¹³C) for structural confirmation .
Q. How is this compound structurally characterized, and what analytical challenges arise?
- Primary Techniques : ¹H NMR (for methoxyacetate and aromatic protons), ¹³C NMR (to confirm carbonyl and carboxylate groups), and HRMS for molecular weight validation .
- Challenges : Overlapping signals in NMR due to similar chemical environments (e.g., methyl groups on the phenyl ring and alanine side chain). Resolution often requires advanced techniques like 2D NMR (COSY, HSQC) .
Q. What is the compound’s role in pesticide research?
As a metabolite of Metalaxyl (a systemic fungicide), it is critical for studying environmental degradation pathways and ecotoxicology. Researchers use it to:
- Track Metalaxyl breakdown in soil/water systems.
- Assess toxicity to non-target organisms (e.g., LC50 values: 100 mg/L for fish and Daphnia) .
Advanced Research Questions
Q. How do metabolic pathways differ between Metalaxyl and its metabolite in plants?
- Plant Metabolism : Metalaxyl undergoes hydroxylation and demethylation, forming intermediates like N-(2-hydroxymethyl-6-methylphenyl)-N-(methoxyacetyl)-alanine methyl ester (CGA 94689A), which are further oxidized to N-(2-carboxy-6-methylphenyl)-N-(methoxyacetyl)-alanine .
- Methodology : Radiolabeled Metalaxyl (e.g., ¹⁴C-labeled) is applied to crops, followed by LC-MS/MS to identify metabolites in plant tissues .
Q. What advanced analytical methods resolve contradictions in environmental persistence data?
Discrepancies in reported half-lives (e.g., soil vs. aquatic systems) are addressed via:
- Isotope-Labeled Studies : Using ¹³C-labeled compound to trace degradation products.
- QSPR Modeling : Correlating molecular descriptors (e.g., log P, solubility) with persistence .
- Multi-Matrix Analysis : Comparing degradation rates in sterile vs. microbially active soils to isolate biotic/abiotic factors .
Q. How does stereochemistry influence its interaction with target enzymes?
- Enzymatic Specificity : Metalaxyl-M (the R-enantiomer) shows higher fungicidal activity than the S-form. Molecular docking studies reveal that the methoxyacetyl group in the metabolite aligns with hydrophobic pockets in RNA polymerase I of Phytophthora spp.
- Methodology : Chiral HPLC separates enantiomers, followed by in vitro enzyme inhibition assays .
Q. What contradictions exist in ecotoxicological data, and how are they addressed?
- Issue : LC50 values for aquatic organisms (e.g., 100 mg/L) may underestimate chronic toxicity.
- Resolution : Long-term exposure studies (28-day) with sublethal endpoints (e.g., reproductive impairment in Daphnia) using OECD Test Guidelines .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
